![molecular formula C24H17F2N3O3S B343813 ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE](/img/structure/B343813.png)
ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-6-cyano-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, fluorobenzylidene, and thiazolopyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-aminothiophenol under specific conditions to form the thiazolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-6-cyano-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted benzylidene derivatives .
Aplicaciones Científicas De Investigación
Ethyl 5-amino-6-cyano-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL (2E)-5-AMINO-6-CYANO-7-(3-FLUOROPHENYL)-2-[(3-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling pathways that are crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
- 3-ethyl-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Ethyl 5-amino-6-cyano-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate is unique due to its specific combination of functional groups and its thiazolopyridine ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C24H17F2N3O3S |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
ethyl (2E)-5-amino-6-cyano-7-(3-fluorophenyl)-2-[(3-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C24H17F2N3O3S/c1-2-32-24(31)20-19(14-6-4-8-16(26)11-14)17(12-27)21(28)29-22(30)18(33-23(20)29)10-13-5-3-7-15(25)9-13/h3-11,19H,2,28H2,1H3/b18-10+ |
Clave InChI |
ULJKWAGXZJHEBR-VCHYOVAHSA-N |
SMILES isomérico |
CCOC(=O)C1=C2N(C(=C(C1C3=CC(=CC=C3)F)C#N)N)C(=O)/C(=C\C4=CC(=CC=C4)F)/S2 |
SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CC(=CC=C3)F)C#N)N)C(=O)C(=CC4=CC(=CC=C4)F)S2 |
SMILES canónico |
CCOC(=O)C1=C2N(C(=C(C1C3=CC(=CC=C3)F)C#N)N)C(=O)C(=CC4=CC(=CC=C4)F)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-(2-ethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343733.png)
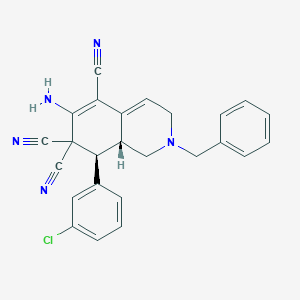
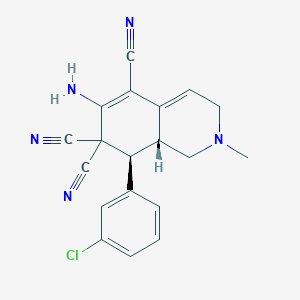
![5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B343739.png)
![2-amino-4-(2-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B343743.png)
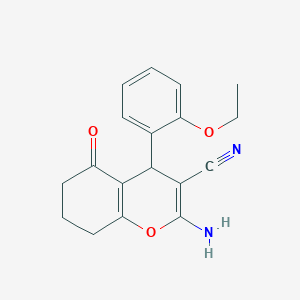
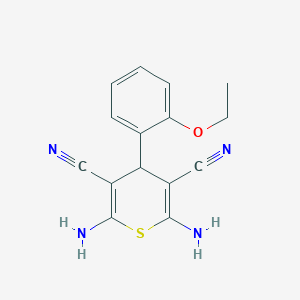
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-1-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343749.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343761.png)
![6-Amino-4-{4-hydroxy-3-nitro-5-methoxyphenyl}-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343768.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343770.png)
![6-Amino-4-(3-chlorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343771.png)
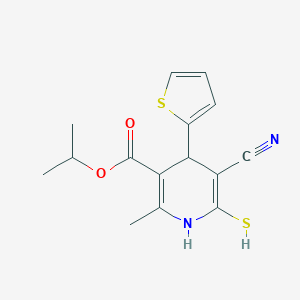
![5-cyano-2-methyl-6-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B343777.png)
